Cas no 50366-31-9 (Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro-)

Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro- structure
50366-31-9 structure
Product Name:Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro-
CAS No:50366-31-9
MF:C15H13ClF2O
MW:282.712930440903
CID:365053
PubChem ID:10779302
Update Time:2025-07-21

Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro-
    • 1-[2-chloroethoxy-(4-fluorophenyl)methyl]-4-fluorobenzene
    • 2-[bis(p-fluorophenyl)methoxy]ethyl chloride
    • 1-[(2-chloroethoxy)(4-fluorophenyl)methyl]-4-fluorobenzene
    • 1-bis(4-fluorophenyl)methoxy-2-chloroethane
    • 2-[bis(4-fluorophenyl)methoxy]ethyl chloride
    • 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE)
    • 50366-31-9
    • DTXSID80444827
    • 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane
    • (2-chloroethoxy)-bis(4-fluorophenyl)methane
    • 1,1'-[(2-chloroethoxy)methylene]bis[4-fluorobenzene]
    • FFEFFMLVFNFYPA-UHFFFAOYSA-N
    • SCHEMBL4283044
    • Inchi: 1S/C15H13ClF2O/c16-9-10-19-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2
    • InChI Key: FFEFFMLVFNFYPA-UHFFFAOYSA-N
    • SMILES: ClCCOC(C1C=CC(=CC=1)F)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 282.06239
  • Monoisotopic Mass: 282.0622991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro- Pricemore >>

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Additional information on Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro-

Chemical Profile of Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro-

Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro- (CAS No. 50366-31-9) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural framework, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The molecular structure of Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro consists of a central benzene ring substituted with two fluorine atoms and linked by a bis(2-chloroethoxy)methylene) bridge. This configuration imparts a high degree of electronic richness and reactivity, making it an attractive candidate for further functionalization. The presence of both fluorine and chlorine atoms provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro has been explored as a key intermediate in the development of novel therapeutic agents. Its ability to serve as a precursor for heterocyclic compounds has been particularly noteworthy. For instance, researchers have utilized this compound to synthesize derivatives with potential applications in anti-inflammatory and anticancer therapies.

One of the most compelling aspects of Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro is its role in the development of advanced materials. The fluorinated aromatic core contributes to the compound's thermal stability and electronic conductivity, making it suitable for use in organic electronics and polymer science. Recent studies have demonstrated its efficacy in the synthesis of conductive polymers that exhibit high charge carrier mobility. These materials are particularly relevant in the context of flexible electronics and energy storage devices.

The synthesis of Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro involves a series of well-defined chemical reactions that highlight its versatility as a building block. The process typically begins with the condensation of 4-fluorobenzaldehyde with chloroacetaldehyde in the presence of an appropriate base. This reaction yields the bis(chloroacetaldehyde) adduct, which is subsequently treated with sodium hydroxide to form the bis(2-hydroxyethyl) derivative. Further methylation or ethylation steps can be employed to introduce the desired substituents.

The fluorine atoms in Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro play a crucial role in modulating its reactivity and interactions with biological targets. Fluorine's electronegativity enhances the electron-withdrawing effect on adjacent carbon atoms, which can influence nucleophilic substitution reactions and binding affinities. This property has been exploited in medicinal chemistry to improve drug efficacy and selectivity. For example, fluorinated analogs of existing drugs have often demonstrated superior pharmacological profiles compared to their non-fluorinated counterparts.

Recent advances in computational chemistry have further facilitated the exploration of Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level. These simulations have helped predict potential drug candidates and optimize synthetic routes with greater precision. The integration of machine learning algorithms has also enabled rapid screening of large libraries of derivatives to identify those with enhanced biological activity.

The industrial application of Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it a suitable precursor for synthesizing herbicides and pesticides that exhibit improved environmental compatibility. The ability to fine-tune its properties through selective functionalization allows chemists to develop compounds that are both effective and ecologically benign.

In conclusion, Benzene, 1,1'-[(2-chloroethoxy)methylene]bis[4-fluoro (CAS No. 50366-31-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural attributes and reactivity make it an invaluable tool for researchers developing new drugs, advanced materials, and sustainable agrochemicals. As our understanding of its properties continues to evolve through interdisciplinary collaboration and innovative methodologies, its applications are likely to expand even further.

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